5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
Description
This compound features a pyridin-4(1H)-one core substituted at position 5 with a 4-fluorobenzyloxy group, at position 1 with a methyl group, and at position 2 with a carbonyl-linked piperazine moiety bearing a 2-methoxyphenyl substituent.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4/c1-27-16-24(33-17-18-7-9-19(26)10-8-18)22(30)15-21(27)25(31)29-13-11-28(12-14-29)20-5-3-4-6-23(20)32-2/h3-10,15-16H,11-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJCZGRVPMRIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one represents a significant advancement in medicinal chemistry, particularly in the context of neuropharmacological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine ring, a piperazine moiety, and a fluorobenzyl ether. Its molecular formula is C₂₁H₂₃FN₂O₃, and it exhibits properties that suggest potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and enzyme inhibition.
Key Activities
- Enzyme Inhibition :
- Neuropharmacological Effects :
- Antimelanogenic Effects :
The mechanism by which 5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one exerts its biological effects appears to involve:
- Competitive Binding : The compound competes with substrates for binding to the active site of tyrosinase, effectively reducing melanin production .
- Receptor Modulation : As a piperazine derivative, it likely interacts with various neurotransmitter receptors, influencing mood and anxiety pathways .
Study 1: Tyrosinase Inhibition
In a study evaluating the inhibitory effects of various piperazine derivatives on Agaricus bisporus tyrosinase (AbTYR), the compound demonstrated significant inhibition with an IC50 value indicative of its potential as a therapeutic agent for conditions related to hyperpigmentation. The kinetic analysis confirmed its competitive inhibition profile.
Study 2: Neuropharmacological Assessment
A mini-review highlighted the neuropharmacological potential of piperazine derivatives, noting that compounds similar to 5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one showed promise as anxiolytics due to their interaction with serotonin receptors . This suggests that further exploration into its effects on mood disorders could be beneficial.
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyridinone core integrated with a benzyloxy group and a piperazine moiety. The molecular formula is CHFNO, with a molecular weight of approximately 378.44 g/mol. The synthesis typically involves multi-step organic reactions where control over temperature, pH, and reaction time is crucial for optimizing yield and purity.
Synthesis Steps:
- Formation of the Pyridinone Core : Initial reactions involve the construction of the pyridinone framework.
- Introduction of the Piperazine Moiety : Subsequent steps incorporate the piperazine derivative through nucleophilic substitution.
- Attachment of the Benzyloxy Group : Final steps involve attaching the 4-fluorobenzyl group to complete the structure.
Biological Activities
Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:
- Antitumor Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Neuropharmacology : The piperazine moiety is known for its ability to interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease.
Cancer Treatment
A study highlighted the compound's potential as an antitumor agent, demonstrating its ability to induce apoptosis in cancer cells through modulation of cellular signaling pathways. The mechanism appears to involve inhibition of key proteins involved in cell cycle regulation.
| Study Reference | Cancer Type | Mechanism | Outcome |
|---|---|---|---|
| Breast Cancer | Apoptosis Induction | Significant reduction in cell viability | |
| Lung Cancer | Cell Cycle Arrest | Inhibition of tumor growth in vivo |
Neurodegenerative Disorders
The compound's interaction with monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration, has been investigated. In vitro studies show that it may act as a competitive inhibitor, potentially improving motor function in models of Parkinson's disease.
| Study Reference | Disease | Inhibitory Activity | Motor Function Improvement |
|---|---|---|---|
| Parkinson's Disease | IC: 0.009 µM | Enhanced motor activity in MPTP models |
Case Study 1: Antitumor Activity
In a controlled study involving various cancer cell lines, 5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one was found to significantly reduce cell proliferation rates compared to untreated controls. The study employed flow cytometry to assess apoptosis rates, revealing a marked increase in apoptotic cells upon treatment.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal cells. Results indicated that pre-treatment with the compound reduced markers of oxidative stress and improved cell survival rates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Pharmacological and Functional Comparisons
- 5-HT1A Receptor Antagonism: The target compound shares structural similarities with p-MPPF (), a competitive 5-HT1A antagonist. The 2-methoxyphenylpiperazine moiety in both compounds is critical for receptor binding, but the pyridinone core in the target may alter pharmacokinetics (e.g., solubility, bioavailability) compared to p-MPPF’s simpler piperazine-amide scaffold .
Kinase Inhibition :
Derivatives of 4-(4-fluorobenzyl)piperazine () demonstrate tyrosine kinase inhibition. The target compound’s fluorobenzyloxy group and piperazine-carbonyl linker may enhance selectivity for kinases such as EGFR or VEGFR, though empirical data are lacking .- Anti-HIV Activity: Pyridinone analogs like 13a–d () exhibit anti-HIV activity via reverse transcriptase inhibition. The target compound’s lack of a nitroimidazole group (present in 13a–d) likely shifts its mechanism away from antiviral activity toward receptor or kinase modulation .
Physicochemical Properties
- Thermal Stability: High melting points (>250°C) observed in ’s pyridinones suggest the target compound may also exhibit robust crystalline stability .
Key Research Findings and Gaps
- Structural Insights: The 2-methoxyphenylpiperazine fragment is a well-documented pharmacophore for 5-HT1A antagonism, but its combination with a pyridinone core remains underexplored .
- Biological Data : Empirical studies on the target compound’s receptor affinity, kinase inhibition, or cytotoxicity are absent in the provided evidence, highlighting a critical research gap.
- Optimization Potential: Substituting the 4-fluorobenzyloxy group with bulkier aryl groups (e.g., 3-trifluoromethylphenyl, as in ) could enhance target selectivity .
Q & A
Q. What synthetic routes are reported for pyridinone derivatives with fluorobenzyl and piperazine fragments?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 4-hydroxyacetophenone derivatives with alkyl bromides or hydrazines to form intermediates like ethylidene hydrazines .
- Step 2 : Vilsmeier-Haack-Arnold formylation using POCl₃/DMF to generate pyrazole-carbaldehyde intermediates .
- Step 3 : Coupling with barbituric acid or thiobarbituric acid in refluxing EtOH/H₂O to yield final products .
For the piperazine-carbonyl moiety, reactions often involve benzoyl chloride derivatives with 1-(4-fluorobenzyl)piperazine in DCM, using N,N-diisopropylethylamine as a base .
Q. Which spectroscopic and analytical methods validate the structure of this compound?
- ¹H/¹³C NMR : To confirm substituent positions and piperazine ring integration (e.g., δ 3.48 ppm for CH₂ in piperazine ).
- Elemental Analysis : Ensures purity and matches calculated/observed ratios (e.g., C 65.15% vs. calcd. 65.00% in compound 9 ).
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-F stretches (~1100–1250 cm⁻¹) .
Q. What biological screening strategies are used for analogous compounds?
- In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., carbonic anhydrase I/II), and antimicrobial activity (MIC determination) .
- Target prioritization : Structural similarity to tyrosine kinase inhibitors or phosphodiesterase modulators, as seen in piperazine-based pharmacophores .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the piperazine-1-carbonyl moiety?
- Substituent variation : Replace 2-methoxyphenyl with electron-withdrawing (e.g., 4-Cl) or donating groups (e.g., 4-NH₂) to assess impact on binding affinity .
- Pharmacophore mapping : Use X-ray crystallography (e.g., dispiro compounds ) or docking studies to identify key interactions with targets like kinases .
- Case study : Compound 29 (4-(4-Fluorobenzyl)piperazin-1-ylmethanone) showed altered activity due to the para-aminophenyl group .
Q. How to resolve contradictions in biological activity data across studies?
- Data normalization : Control for assay conditions (e.g., pH, solvent DMSO% ).
- Meta-analysis : Compare IC₅₀ values of structurally similar compounds (e.g., piperazine derivatives with varying aryl groups ).
- Mechanistic studies : Use knock-out models or isoform-specific assays (e.g., hCA I vs. II in ) to isolate target effects .
Q. What computational methods predict pharmacokinetic properties of this compound?
- ADME modeling : Tools like SwissADME predict logP (lipophilicity) and bioavailability. For example, fluorobenzyl groups enhance blood-brain barrier penetration .
- Metabolism prediction : CYP450 interaction studies using docking (e.g., CYP3A4/2D6) to identify potential metabolic hotspots like the methoxy group .
Q. How to optimize reaction yields for the pyridinone core synthesis?
- Solvent optimization : Use EtOH/H₂O (4:1) for coupling steps to improve solubility .
- Catalyst screening : Test acidic (e.g., glacial acetic acid) vs. basic conditions (e.g., K₂CO₃) for condensation reactions .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for intermediates like benzo[d]imidazoles .
Methodological Considerations
Q. Experimental Design for SAR Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
